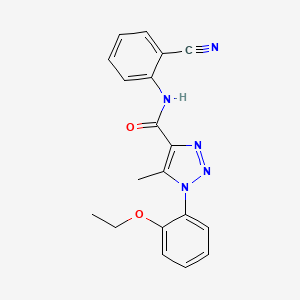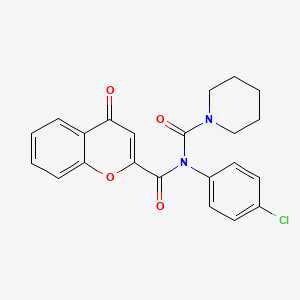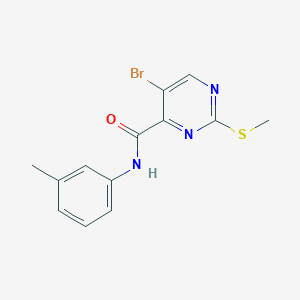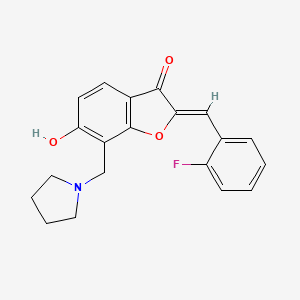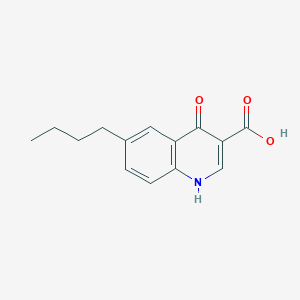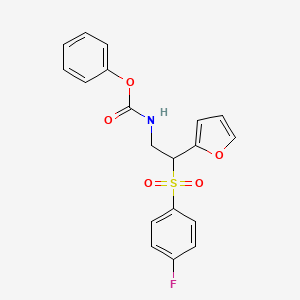
Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, also known as PSFEC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PSFEC is a carbamate derivative of 4-fluorophenylsulfonylurea and furan-2-ylmethylamine, and has been synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Prodrug Development for Antimicrobial Activity
Research has demonstrated the synthesis of carbamate analogues, including derivatives of furan, for use as prodrugs against infections such as Pneumocystis carinii pneumonia (PCP). For instance, compounds with the 4-fluorophenyl carbamate group have shown significant anti-PCP activity through both intravenous and oral administration, highlighting their potential in antimicrobial therapy (Rahmathullah et al., 1999).
Fluorescent Molecular Probes
Derivatives embodying sulfonyl and furan groups have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes to study biological events and processes. The presence of a sulfonyl group adjacent to a phenyl ring affects their fluorescence properties, indicating their utility in biological imaging and molecular studies (Diwu et al., 1997).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, incorporating the sulfonyl and furan motifs, have been designed to function as fluorescent pH sensors. These compounds can switch their emission properties in response to pH changes, making them suitable for detecting acidic and basic conditions in various environments. This adaptability is attributed to the intramolecular charge transfer within the molecules, emphasizing their potential in chemical sensing applications (Yang et al., 2013).
Synthesis of Vinyl Fluorides
Research has also focused on the synthesis of vinyl fluorides using compounds with the phenylsulfonyl group. These studies contribute to the development of methodologies for creating fluorinated compounds, which are important in the synthesis of pharmaceuticals and agrochemicals. The strategies involve the use of sulfonyl compounds as intermediates, facilitating the introduction of fluorine into organic molecules (McCarthy et al., 1990).
Chemosensors for Metal Ions
Further research has led to the development of phenoxazine-based fluorescent chemosensors, incorporating furan and sulfonyl groups for the detection of metal ions such as Cd2+ and CN− ions. These chemosensors exhibit high sensitivity and selectivity, proving their effectiveness in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Eigenschaften
IUPAC Name |
phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c20-14-8-10-16(11-9-14)27(23,24)18(17-7-4-12-25-17)13-21-19(22)26-15-5-2-1-3-6-15/h1-12,18H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFCBOCZKXZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

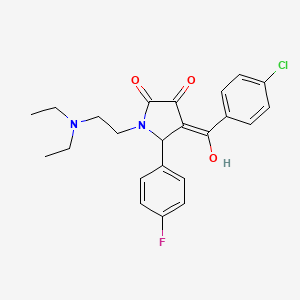
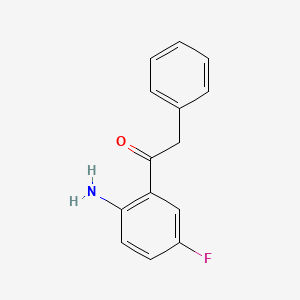
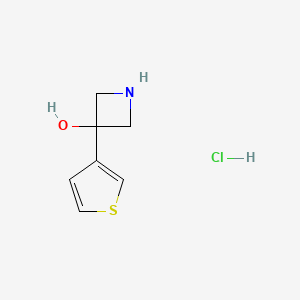

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

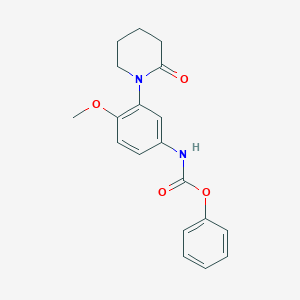
![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)
